alpha-Dihydroartemisinin alpha-Dihydroartemisinin Dihydroartemisinin (DHA) is an artemisinin derivative.
Artenimol is an artemisinin derivative and antimalarial agent used in the treatment of uncomplicated *Plasmodium falciparum* infections. It was first authorized for market by the European Medicines Agency in October 2011 in combination with [DB13941] as the product Eurartesim. Artemisinin combination therapy is highly effective against malaria and stongly recommended by the World Health Organization.
.alpha.-dihydroartemisinin is an Antimalarial.
Artenimol is an active metabolite of artesunate, with anti-malarial activity, and potential insulin sensitivity-improving, anti-inflammatory, immunomodulating and antineoplastic activities. Upon administration of artenimol and the hydrolysis of its active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells (RBCs), reactive oxygen species (ROS) and carbon-centered radicals form, which damage and kill parasitic organisms. Artenimol may also increase insulin sensitivity and improve insulin resistance. In addition, artenimol induces the 26S proteasome-mediated degradation of the androgen receptor (AR), thereby lowering AR expression, which may prevent androgen-responsive cellular proliferation. It also reduces luteinizing hormone LH) and testosterone levels, and may improve polycystic ovary syndrome (PCOS). In addition, artenimol may modulate the immune system and may inhibit tumor cell proliferation through various apoptotic and non-apoptotic pathways.
Brand Name: Vulcanchem
CAS No.: 81496-81-3
VCID: VC21080839
InChI: InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
SMILES: CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Molecular Formula: C15H24O5
Molecular Weight: 284.35 g/mol

alpha-Dihydroartemisinin

CAS No.: 81496-81-3

Cat. No.: VC21080839

Molecular Formula: C15H24O5

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-Dihydroartemisinin - 81496-81-3

Specification

Description Dihydroartemisinin (DHA) is an artemisinin derivative.
Artenimol is an artemisinin derivative and antimalarial agent used in the treatment of uncomplicated *Plasmodium falciparum* infections. It was first authorized for market by the European Medicines Agency in October 2011 in combination with [DB13941] as the product Eurartesim. Artemisinin combination therapy is highly effective against malaria and stongly recommended by the World Health Organization.
.alpha.-dihydroartemisinin is an Antimalarial.
Artenimol is an active metabolite of artesunate, with anti-malarial activity, and potential insulin sensitivity-improving, anti-inflammatory, immunomodulating and antineoplastic activities. Upon administration of artenimol and the hydrolysis of its active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells (RBCs), reactive oxygen species (ROS) and carbon-centered radicals form, which damage and kill parasitic organisms. Artenimol may also increase insulin sensitivity and improve insulin resistance. In addition, artenimol induces the 26S proteasome-mediated degradation of the androgen receptor (AR), thereby lowering AR expression, which may prevent androgen-responsive cellular proliferation. It also reduces luteinizing hormone LH) and testosterone levels, and may improve polycystic ovary syndrome (PCOS). In addition, artenimol may modulate the immune system and may inhibit tumor cell proliferation through various apoptotic and non-apoptotic pathways.
CAS No. 81496-81-3
Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
IUPAC Name (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Standard InChI InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
Standard InChI Key BJDCWCLMFKKGEE-KDTBHNEXSA-N
Isomeric SMILES C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
SMILES CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Canonical SMILES CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Melting Point 164-165

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